molecular formula C11H8ClNO3 B1604830 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 39900-81-7

1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1604830
CAS RN: 39900-81-7
M. Wt: 237.64 g/mol
InChI Key: KRYUCWYKHXDVIC-UHFFFAOYSA-N
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Description



  • 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C<sub>10</sub>H<sub>8</sub>ClNO<sub>3</sub> .

  • It belongs to the class of pyrrole derivatives and contains a chloro group and a methoxy group on the phenyl ring.

  • The compound may have potential applications in various fields due to its unique structure and properties.





  • Synthesis Analysis



    • The synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione involves specific chemical reactions. Unfortunately, I don’t have access to detailed synthetic procedures for this compound. However, relevant research papers may provide insights into its synthesis.





  • Molecular Structure Analysis



    • The molecular structure of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione includes a pyrrole ring with a chloro group and a methoxy group attached to the phenyl ring.

    • X-ray crystallography studies can provide precise details about its three-dimensional arrangement.





  • Chemical Reactions Analysis



    • Investigating the reactivity of this compound with various reagents can reveal its chemical behavior, such as nucleophilic substitutions, oxidation, or reduction reactions.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • State: Solid

      • Melting Point: Varies (depending on the specific isomer)

      • Solubility: Soluble in organic solvents (e.g., dichloromethane, chloroform)



    • Chemical Properties :

      • Reactivity: May undergo nucleophilic or electrophilic reactions

      • Stability: Stable under normal conditions

      • UV-Vis Absorption: Investigate its absorption spectrum for further insights.






  • Scientific Research Applications

    Photoluminescent Materials

    New Photoluminescent Conjugated Polymers : A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been developed for electronic applications due to their strong photoluminescence, high photochemical stability, good solubility, and processability into thin films. These materials show promise for use in electronic devices owing to their orange coloration in solution and strong photoluminescent properties (Beyerlein & Tieke, 2000).

    Corrosion Inhibition

    Efficient Organic Inhibitors of Carbon Steel Corrosion : 1H-pyrrole-2,5-dione derivatives have been synthesized and shown to be good corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors, including derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), demonstrate increased efficiency with concentration and offer potential for industrial applications in corrosion protection (Zarrouk et al., 2015).

    Organic Electronics and Solar Cells

    Electron Transport Layer for Polymer Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells. This material, due to its high conductivity and electron mobility, along with the creation of an interfacial dipole moment, significantly enhances the power conversion efficiency of the devices (Hu et al., 2015).

    Luminescent Polymers

    Highly Luminescent Polymers with N-Aryl DPP Chromophore : Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and quantum yields, making them suitable for optoelectronic applications. Their solubility in common organic solvents and distinct optical properties differentiate them for use in light-emitting devices and sensors (Zhang & Tieke, 2008).

    Anticancer Therapeutics

    Pyrrole Derivatives as Anti-Cancer Therapeutics : Pyrrole derivatives have been synthesized and evaluated for their potential as inhibitors of protein kinases involved in cancer growth, such as EGFR and VEGFR. These compounds demonstrate the ability to form stable complexes with the target proteins, indicating their potential as competitive inhibitors and antioxidants for anticancer therapy (Kuznietsova et al., 2019).

    Safety And Hazards



    • This compound may pose risks such as skin irritation, eye irritation, and respiratory irritation.

    • Handle with care, use appropriate protective equipment, and follow safety guidelines.




  • Future Directions



    • Further research is needed to explore its potential applications, including drug development, materials science, or catalysis.

    • Investigate its biological activity, pharmacological properties, and potential therapeutic uses.




    properties

    IUPAC Name

    1-(5-chloro-2-methoxyphenyl)pyrrole-2,5-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H8ClNO3/c1-16-9-3-2-7(12)6-8(9)13-10(14)4-5-11(13)15/h2-6H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KRYUCWYKHXDVIC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H8ClNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50351832
    Record name 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50351832
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    237.64 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione

    CAS RN

    39900-81-7
    Record name 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50351832
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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